rel-(2R,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide
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Overview
Description
rel-(2R,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a furo[2,3-c]pyridine core
Preparation Methods
The synthesis of rel-(2R,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the pyrazinylmethyl group and the carboxamide functionality. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
rel-(2R,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazinylmethyl group, where nucleophiles replace the existing substituents under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
rel-(2R,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of rel-(2R,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application, but generally, the compound’s structure allows it to fit into active sites or binding pockets, influencing biological processes.
Comparison with Similar Compounds
rel-(2R,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide can be compared with similar compounds such as:
- Methyl (2R,3AS,7AR)-2-methyl-5-oxo-7A-(phenylsulfonyl)-2,3,3A,4,5,7A-hexahydro-1H-indene-2-carboxylate
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical properties and applications
Properties
IUPAC Name |
(2R,3aS,7aS)-N-[(5-methylpyrazin-2-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-5-17-11(6-16-9)7-18-14(19)12-4-10-2-3-15-8-13(10)20-12/h5-6,10,12-13,15H,2-4,7-8H2,1H3,(H,18,19)/t10-,12+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNVMQQVFYLLM-CYZMBNFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2CC3CCNCC3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)CNC(=O)[C@H]2C[C@@H]3CCNC[C@H]3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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